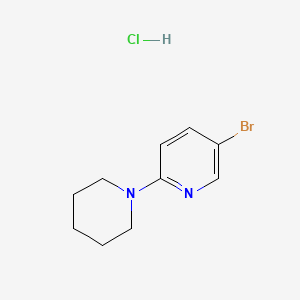

5-Bromo-2-piperidinopyridine, hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

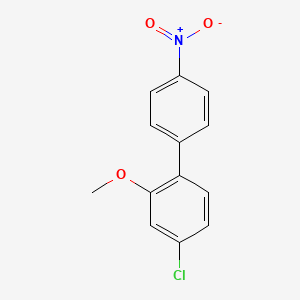

5-Bromo-2-piperidinopyridine hydrochloride, with the CAS Number 1242336-67-9, is a versatile chemical compound used in scientific research . Its unique structure enables it to be utilized in various applications, such as drug discovery and material synthesis.

Molecular Structure Analysis

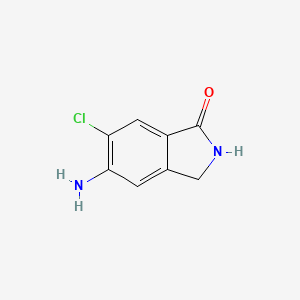

The molecular structure of 5-Bromo-2-piperidinopyridine, hcl is represented by the InChI code 1S/C10H13BrN2.ClH/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2;1H . The compound has a molecular weight of 277.59 .

Physical And Chemical Properties Analysis

5-Bromo-2-piperidinopyridine, hcl has a molecular weight of 277.59 . The compound is available in solid or liquid form .

科学的研究の応用

Synthesis and Chemical Properties

5-Bromo-2-piperidinopyridine, HCl is involved in various chemical synthesis processes and exhibits interesting properties:

Enantiomerically Pure Derivatives Synthesis : It has been utilized in the synthesis of 3-substituted piperidines in enantiomerically pure form from lactam via the bromo derivative. This synthesis has applications in asymmetric synthesis, providing optically pure derivatives by direct alkylation with corresponding halides (Micouin et al., 1994).

Metal-Complexing Molecular Rods : Its derivatives, such as 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, are significant for the preparation of metal-complexing molecular rods. The synthesis involves Stille coupling and provides a pathway to obtain these derivatives efficiently (Schwab et al., 2002).

Amination Catalysis : A study demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex using 5-bromo-2-piperidinopyridine, HCl, showcasing its role in facilitating chemoselective reactions (Ji et al., 2003).

Radiosynthesis : In the field of radiopharmaceuticals, 5-Bromo-2-piperidinopyridine, HCl was used in the first radiosynthesis of 2-amino-5-[18F]fluoropyridines, indicating its role in the development of diagnostic or therapeutic agents (Pauton et al., 2019).

Conformational Analysis : The compound has been studied for its conformations and interactions, such as in the analysis of 5-piperidinevaleric acid and its derivatives. This includes understanding its interactions, hydrogen bonding, and electrostatic interactions in different states (Szafran et al., 1999).

Corrosion Inhibition : Novel Schiff bases derived from 5-Bromo-2-piperidinopyridine, HCl have been synthesized and characterized for their inhibition activity on carbon steel in acidic media containing chloride. This showcases its application in the field of corrosion science (El-Lateef et al., 2015).

Chiral Resolution : The compound has been utilized in the chiral resolution of enantiomers on a Chiralpak IA column, demonstrating its role in stereoselective synthesis and enantiomeric purity studies (Ali et al., 2016).

Synthesis of Functionalized Pyridines : 5-Bromo-2-piperidinopyridine, HCl has been used in the synthesis of a range of useful functionalized pyridine derivatives, indicating its versatility in organic synthesis (Song et al., 2004).

特性

IUPAC Name |

5-bromo-2-piperidin-1-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.ClH/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSAJFBHIDONG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-piperidinopyridine hydrochloride | |

CAS RN |

1242336-67-9 |

Source

|

| Record name | Pyridine, 5-bromo-2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)

![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)

![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)